molecular formula C6H3NNa2O5S B13114728 Sodium3-sulfonatoisonicotinate

Sodium3-sulfonatoisonicotinate

Cat. No.: B13114728
M. Wt: 247.14 g/mol
InChI Key: LWZCLCLFIUEADE-UHFFFAOYSA-L
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Description

Sodium 3-sulfonatoisonicotinate is a pyridine derivative featuring a sulfonate (-SO₃⁻) group at the 3-position of the isonicotinate ring, paired with a sodium counterion. This ionic functional group confers high water solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the aromatic pyridine core with a polar sulfonate moiety, enabling unique reactivity and solubility profiles compared to non-ionic analogs .

Properties

Molecular Formula

C6H3NNa2O5S

Molecular Weight

247.14 g/mol

IUPAC Name

disodium;3-sulfonatopyridine-4-carboxylate

InChI

InChI=1S/C6H5NO5S.2Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;;/h1-3H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

LWZCLCLFIUEADE-UHFFFAOYSA-L

Canonical SMILES

C1=CN=CC(=C1C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium3-sulfonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The reaction is carried out by treating isonicotinic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of Sodium3-sulfonatoisonicotinate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium3-sulfonatoisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives. These products have significant applications in different chemical processes and industries.

Scientific Research Applications

Sodium3-sulfonatoisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

    Industry: Sodium3-sulfonatoisonicotinate is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium3-sulfonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Sodium 3-Sulfonatoisonicotinate with Analogous Compounds

Compound Name Substituent(s) Functional Groups Solubility Reactivity/Applications
Sodium 3-sulfonatoisonicotinate -SO₃⁻ (3-position) Ionic sulfonate High (aqueous) Catalyst, surfactant, drug delivery
Methyl 3-(bromomethyl)isonicotinate -BrCH₂ (3-position), -COOCH₃ Bromoalkyl, ester Low (organic) Alkylation reactions, intermediates
Ethyl 3-nitroisonicotinate -NO₂ (3-position), -COOCH₂CH₃ Nitro, ester Moderate (polar solvents) Electrophilic substitution, explosives
Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate -OCH₂COOCH₂CH₃ (3-position) Ether-ester Low (lipophilic) Polymer synthesis, prodrugs
Ethyl 3-fluoro-2-methylisonicotinate -F (3-position), -CH₃ (2-position) Fluoro, methyl, ester Low (organic) Medicinal chemistry, fluorinated APIs

Substituent Effects on Solubility and Polarity

  • Sodium 3-Sulfonatoisonicotinate : The ionic sulfonate group enhances hydrophilicity, enabling dissolution in aqueous media. This contrasts sharply with esters (e.g., ethyl or methyl groups in –5), which reduce polarity and favor organic solvents .
  • Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate : The ethoxy-oxoethoxy chain increases lipophilicity, limiting water solubility but enhancing compatibility with lipid-based systems .

Reactivity and Functional Group Influence

  • Nitro vs. Sulfonato Groups : The nitro group in ethyl 3-nitroisonicotinate () is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitution. In contrast, the sulfonato group provides moderate electron withdrawal while stabilizing the compound via resonance .
  • Bromomethyl vs. Sulfonato : Methyl 3-(bromomethyl)isonicotinate () contains a reactive bromine atom, enabling nucleophilic substitution reactions. The sulfonato group, however, is less reactive but serves as a stable leaving group in specific catalytic processes .

Research Findings and Key Takeaways

Solubility Trends : Ionic substituents (e.g., sulfonato) drastically increase water solubility compared to esters or halogens, broadening industrial applicability .

Reactivity Trade-offs : While bromo and nitro groups enhance reactivity for synthetic modifications, sulfonato derivatives prioritize stability and compatibility with green chemistry principles .

Biological Relevance : Fluorinated and methylated analogs () are pivotal in drug discovery, whereas sulfonato derivatives excel in formulation sciences due to their biocompatibility .

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